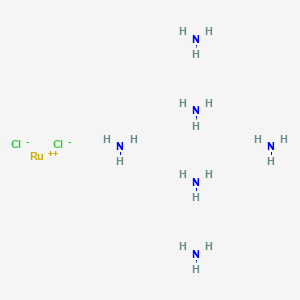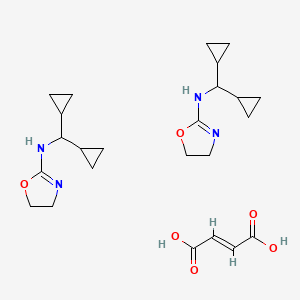
4'-O-(ヒドロキシエチル)ルチン
説明
4’-O-(beta-Hydroxyethyl)rutoside, also known as hydroxyethylrutoside, is a semisynthetic derivative of the natural flavonoid rutin. It is a member of the oxerutins family, which are hydroxyethyl derivatives of rutosides. These compounds are known for their beneficial effects on the vascular system, particularly in reducing capillary permeability and improving microcirculation .
科学的研究の応用
4’-O-(beta-Hydroxyethyl)rutoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxyethylation on flavonoids and their chemical properties.
作用機序
Target of Action
4’-O-(Hydroxyethyl)rutin, also known as 4’-O-(beta-Hydroxyethyl)rutoside or Rutin, 4’-O-(2-hydroxyethyl)-, primarily targets various protein systems and free radicals . It has been shown to interact with the Carbonyl reductase [NADPH] 1 and Aldo-keto reductase family 1 member C3 .
Mode of Action
The compound exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity by interacting with its targets . It can inhibit the agglomeration of blood platelets and red blood cells, prevent thrombogenesis, protect endothelial cells, and enhance microcirculation . It also possesses anti-inflammatory and anti-apoptotic properties .
Biochemical Pathways
4’-O-(Hydroxyethyl)rutin affects several biochemical pathways. It has been reported to attenuate H2O2-induced oxidative damage and induce apoptotic pathways in Leydig cells via PI3K/Akt signaling pathways . It also modulates various dysregulated signaling pathways implicated in inflammation, apoptosis, autophagy, and angiogenesis .
Pharmacokinetics
The bioavailability of 4’-O-(Hydroxyethyl)rutin tends to be proportional to the dose. . It is relatively poorly absorbed in the intestines. The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylaceticacid, and m-hydroxyphenylacetic acid .
Result of Action
The molecular and cellular effects of 4’-O-(Hydroxyethyl)rutin’s action include a significant reduction in HbA1c, hexokinase 2, and D-lactate levels while preventing cellular damage. It dramatically decreases MDA, CAT, and GPx in treated rats and decreases the expression of inflammatory cytokines such as IL-6 and IL-8 .
Action Environment
The action, efficacy, and stability of 4’-O-(Hydroxyethyl)rutin can be influenced by environmental factors. For instance, the use of organic solvents and catalysts in the reaction environment can affect the synthesis of 4’-O-(Hydroxyethyl)rutin
生化学分析
Biochemical Properties
4’-O-(Hydroxyethyl)rutin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These interactions help in reducing oxidative stress by scavenging free radicals and protecting cells from damage . Additionally, 4’-O-(Hydroxyethyl)rutin inhibits the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), thereby reducing inflammation .
Cellular Effects
4’-O-(Hydroxyethyl)rutin exerts various effects on different types of cells and cellular processes. It has been found to protect liver, kidney, and heart cells from toxicity by enhancing antioxidant defenses and reducing oxidative stress . In keratinocytes, 4’-O-(Hydroxyethyl)rutin mitigates oxidative stress-induced damage by modulating the Nrf2-regulated pathway, which leads to increased expression of antioxidant proteins such as NQO1 and HO-1 . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against various stressors .
Molecular Mechanism
The molecular mechanism of 4’-O-(Hydroxyethyl)rutin involves several pathways. It enhances the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of antioxidant genes . Additionally, it downregulates the nuclear factor kappa B (NFκB) pathway, reducing the expression of pro-inflammatory cytokines . 4’-O-(Hydroxyethyl)rutin also interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby exerting neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-O-(Hydroxyethyl)rutin have been observed to change over time. The compound is relatively stable under standard storage conditions, but its antioxidant activity may decrease upon prolonged exposure to light and air . Long-term studies have shown that 4’-O-(Hydroxyethyl)rutin maintains its protective effects on cellular function, although its efficacy may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 4’-O-(Hydroxyethyl)rutin vary with different dosages in animal models. At lower doses, it exhibits significant antioxidant and anti-inflammatory effects without any adverse reactions . At higher doses, it may cause toxicity and adverse effects such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4’-O-(Hydroxyethyl)rutin is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450 and glucuronosyltransferases, leading to the formation of metabolites that are excreted through urine and bile . The compound also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
Within cells and tissues, 4’-O-(Hydroxyethyl)rutin is transported and distributed through various mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
4’-O-(Hydroxyethyl)rutin is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization, with mitochondrial localization enhancing its antioxidant effects and nuclear localization modulating gene expression . Post-translational modifications such as phosphorylation and glycosylation may also affect its subcellular targeting and activity .
準備方法
4’-O-(beta-Hydroxyethyl)rutoside is synthesized through the hydroxyethylation of rutin. The process involves the reaction of rutin with ethylene oxide under controlled conditions to introduce hydroxyethyl groups at specific positions on the rutin molecule. This reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods involve scaling up this synthetic route while ensuring the purity and consistency of the final product.
化学反応の分析
4’-O-(beta-Hydroxyethyl)rutoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyethyl groups, potentially leading to the formation of different hydroxyethyl derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
4’-O-(beta-Hydroxyethyl)rutoside is unique among its similar compounds due to its specific hydroxyethylation pattern. Similar compounds include:
Monoxerutin: A mono-hydroxyethyl derivative of rutin.
Dihydroxyethylrutoside: A di-hydroxyethyl derivative.
Troxerutin: Another hydroxyethyl derivative with different substitution patterns.
Tetrahydroxyethylrutoside: A tetra-hydroxyethyl derivative.
Compared to these compounds, 4’-O-(beta-Hydroxyethyl)rutoside has a distinct balance of hydrophilicity and lipophilicity, which enhances its bioavailability and efficacy in vascular applications.
特性
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-14(33)7-12(31)8-16(18)44-26(27)11-2-3-15(13(32)6-11)41-5-4-30/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFMRKZZAXMGBF-BDAFLREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13190-92-6 | |
| Record name | 4'-O-(beta-Hydroxyethyl)rutoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5916I19RLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)
![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)


![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)

![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)







